N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine
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Overview
Description
N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C11H11NO2. It is also known by its IUPAC name, 2-ethyl-1-benzofuran-3-carbaldehyde oxime. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound is typically found in a powder form and has a melting point of 79-80°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine involves the reaction of 2-ethyl-1-benzofuran-3-carbaldehyde with hydroxylamine hydrochloride. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets in biological systems. The compound can induce pro-oxidative effects, leading to an increase in reactive oxygen species. This oxidative stress can result in cell damage and apoptosis, making it a potential candidate for anticancer therapies. The compound’s interaction with enzymes and receptors in biological pathways is also a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methyl-1-benzofuran-2-yl)methylidene]hydroxylamine
- N-[(2-ethyl-1-benzothiophene-3-yl)methylidene]hydroxylamine
- N-[(2-ethyl-1-benzimidazole-3-yl)methylidene]hydroxylamine
Uniqueness
N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine is unique due to its specific structural features, including the presence of an oxime group and a benzofuran ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Properties
Molecular Formula |
C11H11NO2 |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H11NO2/c1-2-10-9(7-12-13)8-5-3-4-6-11(8)14-10/h3-7,13H,2H2,1H3 |
InChI Key |
BUKQODPEAREPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C=NO |
Origin of Product |
United States |
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